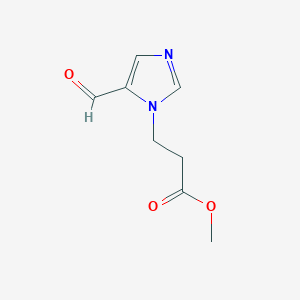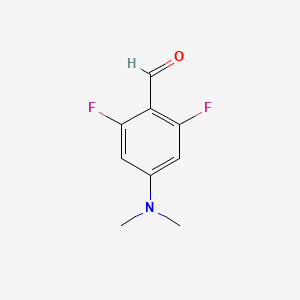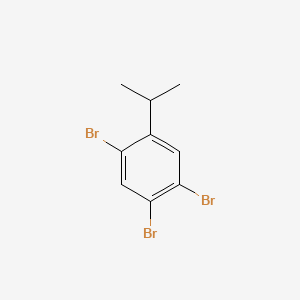
Methyl 3-(5-formyl-1H-imidazol-1-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(5-formyl-1H-imidazol-1-yl)propanoate: is a compound with an intriguing structure. Let’s break it down:
Méthodes De Préparation
Synthetic Routes::
Formylation of Imidazole: The formylation of imidazole can be achieved using formic acid or formyl chloride. The reaction typically occurs at the 5-position of imidazole.
Esterification: The esterification of 3-(5-formyl-1H-imidazol-1-yl)propanoic acid with methanol yields .
Industrial Production:: Industrial-scale production methods may involve optimized synthetic routes, purification, and scale-up processes.
Analyse Des Réactions Chimiques
Oxidation: The formyl group can undergo oxidation to a carboxylic acid.
Reduction: Reduction of the formyl group can yield the corresponding alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents: Reagents like sodium borohydride (for reduction), acetic anhydride (for esterification), and oxidizing agents (e.g., chromic acid) are commonly used.
Major Products: The major products depend on the specific reaction conditions.
Applications De Recherche Scientifique
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for potential biological activities.
Medicine: May have applications in drug development.
Industry: Used in the synthesis of various compounds.
Mécanisme D'action
The exact mechanism of action for this compound would depend on its specific biological target. Further research is needed to elucidate its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds: Other imidazole derivatives, such as metronidazole and cimetidine, share structural similarities.
Uniqueness: The combination of formyl and ester groups in sets it apart.
Propriétés
Formule moléculaire |
C8H10N2O3 |
|---|---|
Poids moléculaire |
182.18 g/mol |
Nom IUPAC |
methyl 3-(5-formylimidazol-1-yl)propanoate |
InChI |
InChI=1S/C8H10N2O3/c1-13-8(12)2-3-10-6-9-4-7(10)5-11/h4-6H,2-3H2,1H3 |
Clé InChI |
PGPKTTNCCONVRK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCN1C=NC=C1C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B12088185.png)





![4-Tert-butyl-2-({[2-({[5-tert-butyl-2-hydroxy-3-(morpholin-4-ylmethyl)phenyl]methylidene}amino)cyclohexyl]imino}methyl)-6-(morpholin-4-ylmethyl)phenol](/img/structure/B12088212.png)



